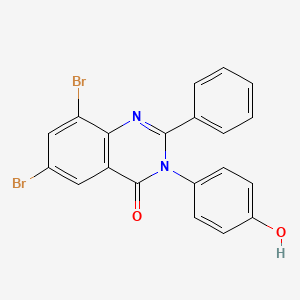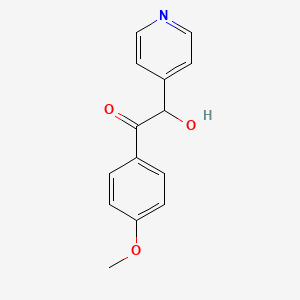
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is an organic compound that features a hydroxy group, a methoxy-substituted phenyl ring, and a pyridinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by reduction and hydrolysis steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one depends on its specific biological target. In general, compounds with similar structures may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one: Lacks the pyridinyl group, which may affect its biological activity.
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-3-yl)ethan-1-one: Similar structure but with the pyridinyl group in a different position, potentially leading to different interactions and activities.
Uniqueness
2-Hydroxy-1-(4-methoxyphenyl)-2-(pyridin-4-yl)ethan-1-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The combination of a methoxy-substituted phenyl ring and a pyridinyl group provides a distinct set of properties that can be exploited in various applications.
Properties
CAS No. |
87532-39-6 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-hydroxy-1-(4-methoxyphenyl)-2-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H13NO3/c1-18-12-4-2-10(3-5-12)13(16)14(17)11-6-8-15-9-7-11/h2-9,14,17H,1H3 |
InChI Key |
ODEZCCSLRNDOFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(C2=CC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


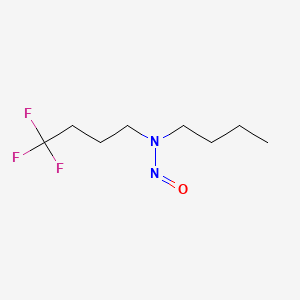
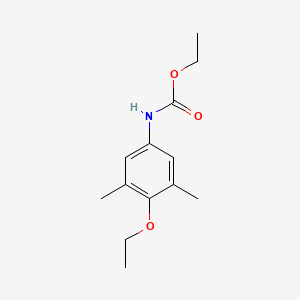
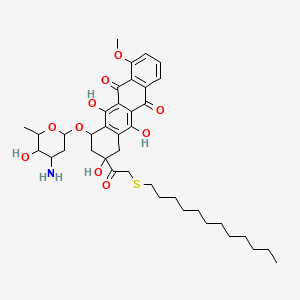
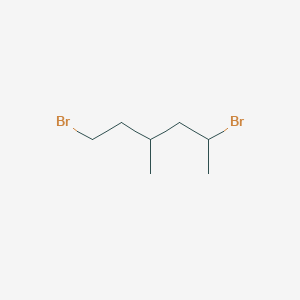

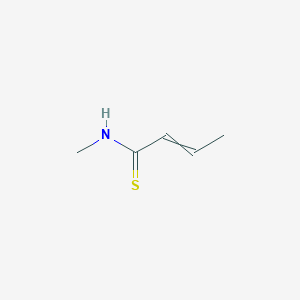
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
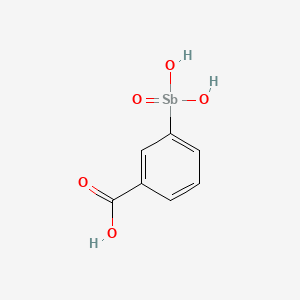
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)

![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)
